
4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane: is an organophosphorus compound characterized by its unique dioxaphospholane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane with phenol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phenoxy derivative. The reaction conditions often include an inert atmosphere and moderate temperatures to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with water acting as the nucleophile.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phospholanes depending on the nucleophile used.
Hydrolysis: Phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It is also employed as a ligand in coordination chemistry.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. It is also used in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is utilized in the production of flame retardants, plasticizers, and other specialty chemicals. Its reactivity makes it valuable in the modification of polymers and other materials.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The dioxaphospholane ring can undergo ring-opening reactions, leading to the formation of various phosphorus-containing intermediates. These intermediates can interact with molecular targets such as enzymes and proteins, potentially altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but contains boron instead of phosphorus.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a chlorine atom, making it more reactive in certain substitution reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane: The parent compound without the phenoxy group.
Uniqueness: 4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane is unique due to its phenoxy group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it particularly valuable in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
14812-61-4 |
|---|---|
Molekularformel |
C12H17O3P |
Molekulargewicht |
240.23 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-phenoxy-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C12H17O3P/c1-11(2)12(3,4)15-16(14-11)13-10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI-Schlüssel |
SADLEHRPRBIUOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OP(O1)OC2=CC=CC=C2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



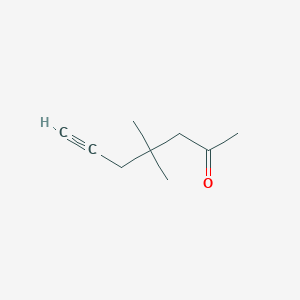
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
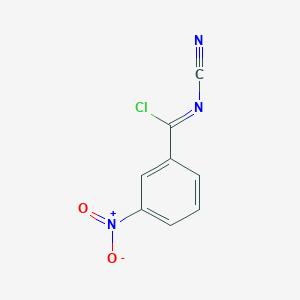
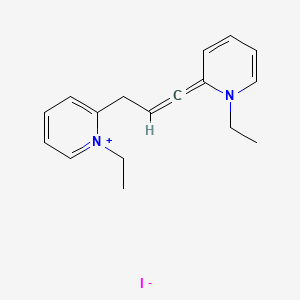
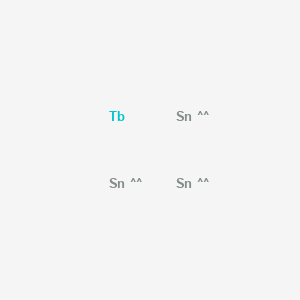

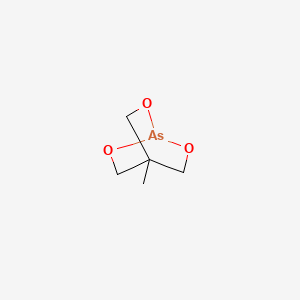

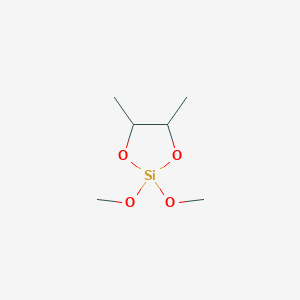

![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
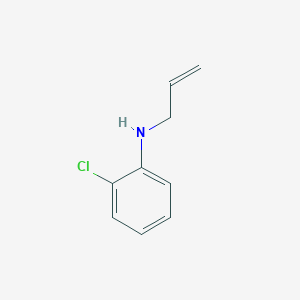
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)
